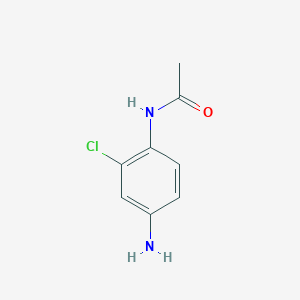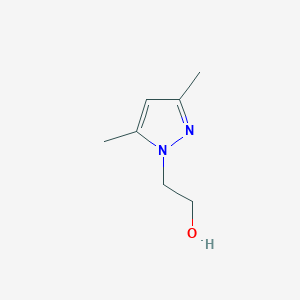
1-(ピリジン-2-イルカルボニル)ピペラジン
説明
1-(Pyridin-2-ylcarbonyl)piperazine is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Pyridin-2-ylcarbonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-2-ylcarbonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ピペラジン誘導体の合成
ピペラジンとその誘導体は、幅広い生物学的および薬理学的活性を示します . ピペラジン誘導体の合成には、スルホニウム塩を用いた1,2-ジアミン誘導体の環化、ウギ反応、N-求核剤によるアジリジンの開環、アミノ基を有するアルキンの分子間環状付加などの方法が含まれます .
抗菌性ポリマー
ピペラジン系抗菌性ポリマーは、有望な研究分野です . これらのポリマーは、E. coliやS. aureus などの病原菌に対して顕著な抗菌活性を示します. 作用機序は、細菌の細胞質膜を標的とし、細胞内成分の漏出を引き起こし、細胞死に至ります .
創薬
ピペラジン分子は、創薬における特権構造モチーフとして分類されています . これは、化学式C4H10N2の6員環複素環化合物であり、
作用機序
Target of Action
1-(Pyridin-2-ylcarbonyl)piperazine is a chemical compound and piperazine derivative . Some derivatives of this substance are known to act as potent and selective α 2 -adrenergic receptor antagonists . .
Mode of Action
Piperazine derivatives are generally known to interact with their targets, causing various changes in the biological system .
Biochemical Pathways
It’s worth noting that piperazine derivatives can have a wide range of biological activities .
Result of Action
Some piperazine derivatives have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Safety and Hazards
Safety data sheets indicate that “1-(Pyridin-2-ylcarbonyl)piperazine” may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, protective clothing, eye protection, and face protection .
将来の方向性
生化学分析
Biochemical Properties
1-(Pyridin-2-ylcarbonyl)piperazine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity by either inhibition or activation. The nature of these interactions often involves the binding of 1-(Pyridin-2-ylcarbonyl)piperazine to the active site of the enzyme, thereby altering its conformation and activity .
Cellular Effects
The effects of 1-(Pyridin-2-ylcarbonyl)piperazine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 1-(Pyridin-2-ylcarbonyl)piperazine has been shown to affect the expression of genes involved in apoptosis and cell proliferation. Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1-(Pyridin-2-ylcarbonyl)piperazine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of a protease by binding to its active site, preventing substrate access. Conversely, it can activate certain enzymes by inducing a conformational change that enhances their catalytic activity. These interactions often lead to changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
The effects of 1-(Pyridin-2-ylcarbonyl)piperazine can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(Pyridin-2-ylcarbonyl)piperazine remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of specific enzymes .
Dosage Effects in Animal Models
In animal models, the effects of 1-(Pyridin-2-ylcarbonyl)piperazine vary with different dosages. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 1-(Pyridin-2-ylcarbonyl)piperazine can exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
1-(Pyridin-2-ylcarbonyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may inhibit or activate enzymes involved in the glycolytic pathway, thereby affecting the levels of key metabolites. These interactions can lead to changes in metabolic flux, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 1-(Pyridin-2-ylcarbonyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can localize to various compartments, depending on its interactions with intracellular proteins. These interactions can influence its accumulation and localization, thereby affecting its activity and function .
Subcellular Localization
1-(Pyridin-2-ylcarbonyl)piperazine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. These localization patterns are crucial for understanding the compound’s activity and function within the cell .
特性
IUPAC Name |
piperazin-1-yl(pyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-10(9-3-1-2-4-12-9)13-7-5-11-6-8-13/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULDWWUGMGLWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50960261 | |
| Record name | (Piperazin-1-yl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50960261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39639-98-0 | |
| Record name | Methanone, 1-piperazinyl-2-pyridinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039639980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Piperazin-1-yl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50960261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


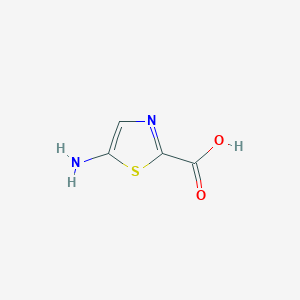


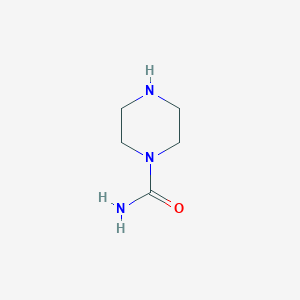
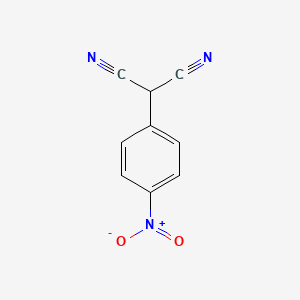
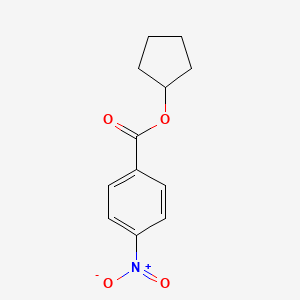

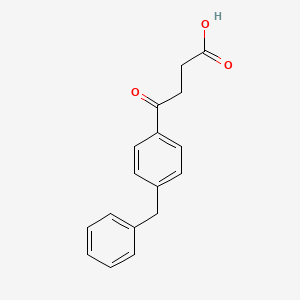


![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)
